molecular formula C12H12ClNO3 B1416741 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride CAS No. 1071293-71-4

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride

Cat. No.: B1416741
CAS No.: 1071293-71-4
M. Wt: 253.68 g/mol
InChI Key: OVKJANIUPSTLAY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride, also known as MOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. MOPC is a carbonyl chloride derivative of pyrrolidine, which is a five-membered heterocyclic compound containing a nitrogen atom.

Scientific Research Applications

Oxyfunctionalization of Ketones

The compound 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride has been utilized in the selective oxyfunctionalization of ketones. A study by Ren, Liu, and Guo (1996) demonstrated the use of a related compound, 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, for regioselective α- or γ-oxygenated carbonyl compounds, yielding moderate to good yields at ambient temperature. This application is significant for stereo- and regioselective synthesis in organic chemistry (Ren, Liu, & Guo, 1996).

Oxidant in Alcohol Oxidation

Another research application involves the oxidation of alcohols. Rousseau and Robin (2000) explored the use of bis(sym-collidine)bromine(I) hexafluorophosphate as an oxidant, specifically for alcohols where one of the substituents is a 4-methoxyphenyl group. This process results in the cleavage of the phenyl- sp3 carbon bond and formation of bromoanisole and carbonyl compounds (Rousseau & Robin, 2000).

Synthesis of Nootropic Agents

Valenta et al. (1994) explored the synthesis of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds, incorporating this compound. These compounds were tested for nootropic activity, showcasing the compound's relevance in the development of cognitive enhancers (Valenta, Urban, Taimr, & Polívka, 1994).

Synthesis of Novel Annulated Products

Deady and Devine (2006) reported the use of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide, a related compound, in the synthesis of novel heterocyclic systems. This indicates the potential of this compound in the development of new chemical structures (Deady & Devine, 2006).

Fluorescence Derivatization in HPLC

Yoshida, Moriyama, and Taniguchi (1992) identified a derivative of this compound, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, as a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This highlights its utility in analytical chemistry for detecting and analyzing complex mixtures (Yoshida, Moriyama, & Taniguchi, 1992).

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-17-10-4-2-9(3-5-10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKJANIUPSTLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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